molecular formula C11H6Cl3NO2 B14543567 5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol CAS No. 62204-83-5

5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol

Cat. No.: B14543567
CAS No.: 62204-83-5
M. Wt: 290.5 g/mol
InChI Key: QBYLTSLOMFKJRV-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol is a chemical compound that belongs to the class of chlorinated phenols and pyridines It is characterized by the presence of a phenol group substituted with a 5-chloro-2-[(3,5-dichloropyridin-2-yl)oxy] moiety

Preparation Methods

The synthesis of 5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol typically involves the reaction of 5-chloro-2-hydroxyphenol with 3,5-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol can be compared with other chlorinated phenols and pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62204-83-5

Molecular Formula

C11H6Cl3NO2

Molecular Weight

290.5 g/mol

IUPAC Name

5-chloro-2-(3,5-dichloropyridin-2-yl)oxyphenol

InChI

InChI=1S/C11H6Cl3NO2/c12-6-1-2-10(9(16)4-6)17-11-8(14)3-7(13)5-15-11/h1-5,16H

InChI Key

QBYLTSLOMFKJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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